
5-Ethynyl-2-methylpyridine
Übersicht
Beschreibung
5-Ethynyl-2-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynyl-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 5-ethyl-2-methylpyridine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce 5-ethyl-2-methylpyridine.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
5-Ethynyl-2-methylpyridine serves as a crucial building block in organic synthesis. Its structure allows for the modification and construction of more complex molecules through various chemical reactions, such as cross-coupling and cycloaddition. The presence of the ethynyl group enhances its reactivity, making it suitable for synthesizing pharmaceuticals and other bioactive compounds .
Synthetic Routes
Several synthetic methods exist for producing this compound, typically involving the reaction of 2-methylpyridine with acetylene under specific catalytic conditions. This process often requires elevated temperatures and pressures to facilitate the formation of the ethynyl group at the 5-position of the pyridine ring .
Biological Applications
Pharmaceutical Development
Research into the therapeutic properties of this compound is ongoing, particularly in drug discovery. It has been investigated for its potential in developing bioactive molecules that target specific biological pathways. For instance, compounds derived from this pyridine derivative have shown promise in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .
Case Study: mGluR Modulation
In studies focusing on mGluR5 antagonists, derivatives of this compound have been evaluated for their ability to influence receptor activity. These compounds demonstrated efficacy in preclinical models related to anxiety and pain management, highlighting their potential therapeutic applications .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its application extends to materials science, where it contributes to developing new materials with tailored functionalities .
Wirkmechanismus
The mechanism of action of 5-Ethynyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the pyridine ring, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the generation of bioactive compounds with potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethynyl-5-methylpyridine
- 2-Ethynyl-6-methylpyridine
- 2-Ethynyl-3-fluoro-5-methylpyridine
- 2-Ethynyl-5-fluoro-3-methylpyridine
Comparison: Compared to these similar compounds, 5-Ethynyl-2-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Biologische Aktivität
5-Ethynyl-2-methylpyridine (CHN) is a pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse research studies and case analyses.
Chemical Structure and Properties
This compound is characterized by its ethynyl group (-C≡C-) attached to the 5-position of the pyridine ring, which significantly influences its reactivity and biological properties. The compound is a colorless liquid with a molecular weight of 133.15 g/mol and has been identified as a precursor in the synthesis of various biologically active compounds, including nicotinic acid, an essential vitamin B3 derivative .
Anticancer Properties
Recent studies have explored the potential anticancer properties of this compound. For instance, research indicates that ethynyl-substituted pyridines can enhance the efficacy of platinum-based chemotherapeutics by acting as ligands that improve drug selectivity and affinity for DNA. This property is crucial for developing targeted cancer therapies .
Case Study: Enhanced Anticancer Activity
In a study focusing on ligand design for platinum complexes, this compound was evaluated for its ability to enhance DNA binding and inhibit tumor growth. The results demonstrated a significant increase in cytotoxicity against various cancer cell lines compared to untreated controls, suggesting its potential as an adjuvant in cancer therapy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. A study utilizing 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analogue related to this compound, highlighted its role in promoting cell proliferation within the adult central nervous system. The findings indicated that EdU incorporation into DNA was significantly increased under conditions that stimulated neurogenesis, such as voluntary exercise, suggesting similar potential for this compound in neuroprotection and cognitive enhancement .
Toxicity and Safety Profile
Despite its promising biological activities, safety assessments are crucial. The LD50 (lethal dose for 50% of the population) for this compound is reported at approximately 368 mg/kg in rats, indicating moderate toxicity . Acute exposure can lead to respiratory irritation, headaches, and gastrointestinal disturbances, while chronic exposure may affect the central nervous system .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves reactions such as the condensation of acetaldehyde with ammonia or other nitrogen sources. Recent advancements have introduced novel synthetic routes that enhance yield and reduce by-products through optimized reaction conditions .
Table: Synthesis Conditions for this compound
Reactant | Conditions | Yield (%) | By-products |
---|---|---|---|
Acetaldehyde + NH₃ | T = 200 °C, pH adjusted with ammonium acetate | ~60 | Minimal |
AAT (Cyclic acetaldehyde) + NH₃ | T = 200 °C, excess nitrogen | ~75 | Oligomers |
Eigenschaften
IUPAC Name |
5-ethynyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVINJAPLKEYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348553 | |
Record name | 5-ethynyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-85-3 | |
Record name | 5-ethynyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction that 5-ethynyl-2-methylpyridine undergoes with 1-alkanethiols?
A1: Recent research [, ] has focused on the homolytic addition of 1-alkanethiols to this compound. This reaction involves the formation of a radical intermediate and ultimately leads to the addition of the thiol across the triple bond of the ethynyl group.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.